3-Bromo-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine
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Overview
Description
3-Bromo-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a bromopyridine moiety and a trifluoromethyl-substituted pyridine linked through a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the bromopyridine and trifluoromethylpyridine intermediates. These intermediates are then linked through a piperidine ring using a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bromine and trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity, while the piperidine ring provides structural flexibility. These interactions can modulate biological pathways, leading to various effects depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
- (5-Iodopyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Uniqueness
Compared to similar compounds, 3-Bromo-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine offers a unique combination of bromine and trifluoromethyl groups. This combination can enhance its reactivity and binding properties, making it particularly valuable in applications requiring high specificity and potency.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrF3N3O2/c19-14-8-13(9-23-10-14)17(26)25-6-4-12(5-7-25)11-27-16-3-1-2-15(24-16)18(20,21)22/h1-3,8-10,12H,4-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEFXHDIRVGUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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